Ethyl 2-(4-ethylphenyl)thiazole-5-carboxylate
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Overview
Description
2-(4-Ethylphenyl)-thiazole-5-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethylphenyl group attached to the thiazole ring, along with a carboxylic acid ethyl ester functional group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-thiazole-5-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable catalyst, such as acetic acid, to yield the thiazole ring. The resulting thiazole derivative is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the final product.
Industrial Production Methods
Industrial production of 2-(4-ethylphenyl)-thiazole-5-carboxylic acid ethyl ester may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Ethylphenyl)-thiazole-5-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-thiazole-5-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. The ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the ethyl group on the phenyl ring.
2-(4-Methylphenyl)-thiazole-5-carboxylic acid ethyl ester: Contains a methyl group instead of an ethyl group.
2-(4-Chlorophenyl)-thiazole-5-carboxylic acid ethyl ester: Contains a chlorine atom instead of an ethyl group.
Uniqueness
2-(4-Ethylphenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its binding interactions and overall properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15NO2S |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 2-(4-ethylphenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-3-10-5-7-11(8-6-10)13-15-9-12(18-13)14(16)17-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
MOSBASZXUOXDKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=C(S2)C(=O)OCC |
Origin of Product |
United States |
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